Home > Products > Screening Compounds P114409 > ABT-491 hydrochloride
ABT-491 hydrochloride - 189689-94-9

ABT-491 hydrochloride

Catalog Number: EVT-256941
CAS Number: 189689-94-9
Molecular Formula: C28H23ClFN5O2
Molecular Weight: 516.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-491 hydrochloride is a highly potent, selective and orally active platelet-activating factor receptor (PAF-R) antagonist.
Source and Classification

ABT-491 hydrochloride was developed by Abbott Laboratories as part of their research into PAF receptor antagonists. The compound falls under the category of small-molecule inhibitors, specifically targeting the PAF receptor, which is implicated in numerous inflammatory processes and related diseases .

Synthesis Analysis

The synthesis of ABT-491 hydrochloride involves several steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as 3-fluoro-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methylbenzoyl chloride and various ethynyl derivatives.
  2. Reactions: Key reactions include:
    • Coupling Reactions: Utilizing coupling agents to form the desired amide linkages.
    • Functional Group Modifications: Introduction of ethynyl and other functional groups through selective reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The synthesis parameters, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of ABT-491 hydrochloride can be described as follows:

The three-dimensional conformation of ABT-491 hydrochloride allows for optimal interaction with the PAF receptor, facilitating its antagonistic action .

Chemical Reactions Analysis

ABT-491 hydrochloride undergoes various chemical reactions that can be categorized into:

  1. Binding Reactions: It binds selectively to the PAF receptor, inhibiting its activity through competitive inhibition.
  2. Metabolic Reactions: In vivo studies indicate that ABT-491 is metabolized primarily in the liver, where it undergoes phase I metabolic processes such as oxidation and conjugation.
  3. Degradation Pathways: Understanding its stability under different pH conditions and temperatures is crucial for formulation development.

The kinetic parameters associated with its binding to the PAF receptor reveal a slow off-rate, indicating prolonged action in biological systems .

Mechanism of Action

ABT-491 hydrochloride acts primarily by antagonizing the platelet-activating factor receptor. Its mechanism can be summarized as follows:

  1. Receptor Binding: The compound binds to the PAF receptor with a dissociation constant (K_i) of approximately 0.6 nM, indicating high potency.
  2. Inhibition of Cellular Responses: By blocking PAF from binding to its receptor, ABT-491 inhibits downstream signaling pathways that lead to cellular responses such as calcium mobilization and degranulation.
  3. Therapeutic Effects: In vivo studies demonstrate that ABT-491 effectively reduces PAF-induced inflammatory responses, including vascular permeability and hypotension.

This mechanism positions ABT-491 as a potential therapeutic agent for conditions mediated by excessive PAF activity .

Physical and Chemical Properties Analysis

ABT-491 hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating effective drug delivery systems .

Applications

The primary application of ABT-491 hydrochloride lies in pharmacology, particularly in research focused on inflammatory diseases. Specific applications include:

  1. Research Tool: Used extensively in studies investigating the role of platelet-activating factor in various pathologies such as sepsis, asthma, and cardiovascular diseases.
  2. Potential Therapeutic Agent: Due to its potent antagonistic effects on the PAF receptor, it shows promise for developing treatments for conditions characterized by excessive inflammation.
  3. Pharmacological Studies: Employed in preclinical studies to evaluate its efficacy and safety profiles before potential clinical trials.
Introduction to ABT-491 Hydrochloride in PAF Receptor Antagonism Research

Historical Context of Platelet-Activating Factor (PAF) Receptor Antagonists

Platelet-activating factor (PAF), identified in 1972 and structurally confirmed in 1979, is a potent phospholipid mediator involved in platelet aggregation, neutrophil activation, and vascular permeability. Early PAF antagonists like kadsurenone (1985) and WEB-2086 (late 1980s) demonstrated proof-of-concept but faced limitations in potency, bioavailability, and selectivity. Second-generation antagonists, including ABT-299 (a prodrug) and BB-882, aimed to overcome these issues but exhibited suboptimal pharmacokinetics or off-target effects. This drove the search for antagonists with improved receptor affinity, oral activity, and duration of action, culminating in ABT-491 hydrochloride as a benchmark compound [1] [7].

ABT-491 Hydrochloride: Discovery and Development by Abbott Laboratories

ABT-491 hydrochloride emerged from strategic hybridization at Abbott Laboratories, combining the indole scaffold of ABT-299 with the methylimidazopyridine moiety of BB-882. Optimization focused on:

  • Molecular Hybridization: Integrating lipophilic (indole) and hydrophilic (imidazopyridine) components to enhance binding and solubility [3].
  • Structure-Activity Relationship (SAR): Introducing an ethynyl group at C4 of the indole ring and a fluorine atom on the benzoyl spacer improved receptor affinity 10-fold over earlier analogs [3].
  • Clinical Rationale: Designed to address PAF’s role in acute inflammation (e.g., endotoxemia, ischemia) and chronic pathologies (e.g., asthma, rheumatoid arthritis) [5] [7].

Rationale for Targeting PAF-Mediated Inflammatory Pathways

PAF activation triggers G-protein-coupled receptor signaling, leading to:

  • Amplified Inflammation: Priming neutrophils for superoxide production and degranulation [1] [5].
  • Vascular Dysfunction: Hypotension, edema, and increased vascular permeability via endothelial activation [1] [4].
  • Tissue Damage: Gastrointestinal ulceration and organ failure during sepsis [1] [5].ABT-491 hydrochloride specifically disrupts these pathways by blocking PAF binding, offering a targeted strategy against PAF-driven diseases [5] [7].

Properties

CAS Number

189689-94-9

Product Name

ABT-491 hydrochloride

IUPAC Name

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride

Molecular Formula

C28H23ClFN5O2

Molecular Weight

516.0 g/mol

InChI

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H

InChI Key

AWRGBOKANQBIBM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-ethynyl-N,N-dimethyl-3-(3-fluoro-4-((2-methyl-1H-imidazo-(4,5-c)pyridin-1-yl)methyl)benzoyl)-1H-indole-1-carboxamide hydrochloride
ABT 491
ABT-491

Canonical SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.